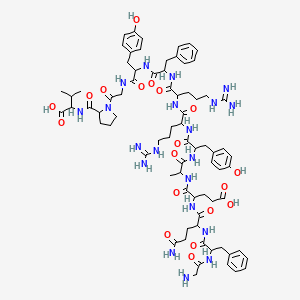

甘氨酰苯丙氨酰谷氨酰-α-谷氨酰谷氨酰酪氨酰精氨酰精氨酰苯丙氨酰酪氨酰甘氨酰脯氨酰缬氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The peptide you mentioned is a long chain of specific amino acids. Each amino acid in the sequence can contribute to the peptide’s properties and functions .

Synthesis Analysis

Peptides are typically synthesized in the lab using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing chain . The specific synthesis process for your peptide would depend on the sequence of amino acids and could be quite complex due to its length.Molecular Structure Analysis

The molecular structure of a peptide depends on the sequence of its amino acids and the conditions under which it folds. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy are often used to determine the structures of peptides and proteins .Chemical Reactions Analysis

Peptides can participate in various chemical reactions. For example, they can be enzymatically cleaved by proteases, or they can undergo post-translational modifications, such as phosphorylation or glycosylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence. These properties can include solubility, stability, and the ability to form secondary and tertiary structures .科学研究应用

谷氨酰胺和GLP-1分泌

Reimann 等人(2004 年)在《糖尿病学》杂志上发表的研究发现,谷氨酰胺显着刺激 GLUTag 细胞分泌胰高血糖素样肽-1 (GLP-1),表明其在糖尿病和肥胖管理中的潜在作用 (Reimann 等人,2004)。

α-酮戊二酸和肝脏健康

Śliwa 等人(2009 年)在《动物生理学和动物营养学杂志》上发表的一项研究表明,α-酮戊二酸(AKG)是一种谷氨酰胺同系物,当对产前接触地塞米松的小猪进行给药时,对肝脏的代谢功能和结构产生积极影响 (Śliwa 等人,2009)。

氨基酸的益生元合成

Yanagawa 等人(1984 年)在《生命起源》中探讨了从 α-氧代酸和氨水溶液中新形成 α-氨基酸,包括谷氨酸和苯丙氨酸。这项研究提供了对氨基酸益生元合成的见解 (Yanagawa 等人,1984)。

谷氨酰胺肽和微生物生长

Miller 和 Waelsch(1952 年)在《生物化学和生物物理学档案》中发现,谷氨酰甘氨酸和甘氨酰谷氨酰胺肽被某些微生物利用,表明它们在微生物代谢和生长中的作用 (Miller & Waelsch, 1952)。

氨基酸的合成代谢特性

de Bandt 和 Cynober(1998 年)在《临床营养和代谢保健领域当前观点》上发表的一篇论文讨论了谷氨酰胺和精氨酸等氨基酸的合成代谢或抗分解代谢作用,突出了它们在蛋白质代谢和免疫反应中的重要性,尤其是在受伤患者中 (de Bandt & Cynober, 1998)。

谷氨酰胺和内皮细胞增殖

Kim 等人(2017 年)在《EMBO 杂志》上发现,谷氨酰胺对于内皮细胞增殖至关重要,强调了其在血管生成和细胞代谢中的作用 (Kim 等人,2017)。

GLP-1 的糖基化及其作用

Ueda 等人(2009 年)在《美国化学会志》上研究了 GLP-1 的糖基化,发现此类修饰可以显着提高其体内蛋白水解稳定性和生物活性,为 2 型糖尿病的治疗应用提供了见解 (Ueda 等人,2009)。

谷氨酰胺代谢和临床营养

Nordgren 等人(2002 年)在《营养学》杂志上探讨了静脉注射 α-酮戊二酸对谷氨酰胺血浆浓度和组织交换的影响,提供了对其临床营养意义的见解 (Nordgren 等人,2002)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-[[5-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-[[1-[[2-[2-[(1-carboxy-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H104N20O19/c1-41(2)62(73(113)114)94-72(112)57-19-12-34-95(57)60(100)40-84-64(104)53(37-45-20-24-47(96)25-21-45)92-71(111)56(36-44-15-8-5-9-16-44)93-67(107)50(18-11-33-83-75(80)81)87-66(106)49(17-10-32-82-74(78)79)88-70(110)55(38-46-22-26-48(97)27-23-46)91-63(103)42(3)85-65(105)52(29-31-61(101)102)89-68(108)51(28-30-58(77)98)90-69(109)54(86-59(99)39-76)35-43-13-6-4-7-14-43/h4-9,13-16,20-27,41-42,49-57,62,96-97H,10-12,17-19,28-40,76H2,1-3H3,(H2,77,98)(H,84,104)(H,85,105)(H,86,99)(H,87,106)(H,88,110)(H,89,108)(H,90,109)(H,91,103)(H,92,111)(H,93,107)(H,94,112)(H,101,102)(H,113,114)(H4,78,79,82)(H4,80,81,83) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSSONJBDAMKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H104N20O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657557 |

Source

|

| Record name | Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1589.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89458-24-2 |

Source

|

| Record name | Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide](/img/structure/B3030307.png)

![Red-CLA [Chemiluminescence Reagent]](/img/structure/B3030312.png)

![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)